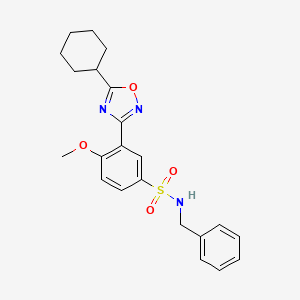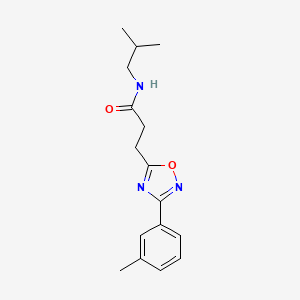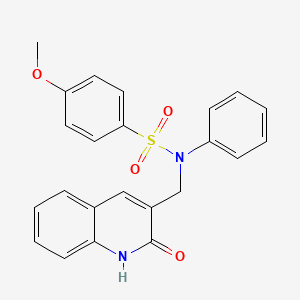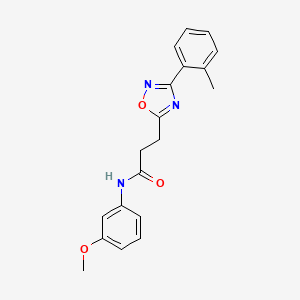
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MOTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOTP is a member of the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or proteins involved in the inflammatory response, cell proliferation, and cell survival. For example, this compound has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of the immune response and inflammation. In addition, this compound has been shown to inhibit the activity of Akt, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antimicrobial activity. In vivo studies have also shown that this compound can reduce inflammation and improve survival rates in animal models of sepsis and acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed using various in vitro and in vivo assays. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further explore its anti-inflammatory and anti-cancer properties and investigate its potential as a therapeutic agent for various inflammatory and cancerous diseases. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further studies are also needed to evaluate its safety and toxicity in animal models and humans. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to acylation with 3-methoxyaniline in the presence of an acid catalyst such as trifluoroacetic acid. The final product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. This compound has also exhibited antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-3-4-9-16(13)19-21-18(25-22-19)11-10-17(23)20-14-7-5-8-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWFOJJEQXHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
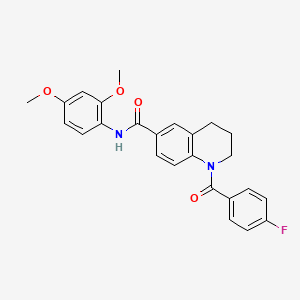

![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
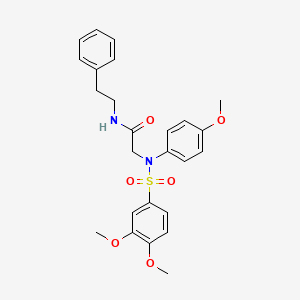
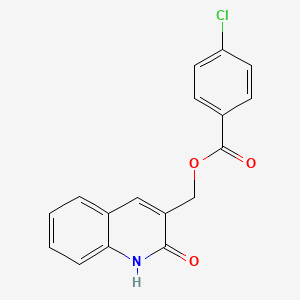
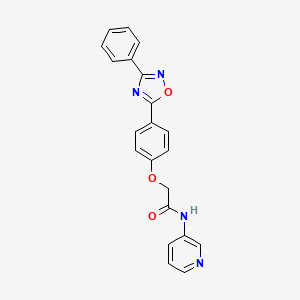
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
